molecular formula C12H15ClFNS B6216798 [3-(1-benzothiophen-5-yl)-2-fluoropropyl](methyl)amine hydrochloride CAS No. 2751610-71-4

[3-(1-benzothiophen-5-yl)-2-fluoropropyl](methyl)amine hydrochloride

Cat. No.: B6216798
CAS No.: 2751610-71-4
M. Wt: 259.8
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Description

3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride: is a synthetic organic compound that features a benzothiophene moiety, a fluorinated propyl chain, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 1-benzothiophene and 2-fluoropropylamine.

    Step 1: The benzothiophene is functionalized at the 5-position through electrophilic aromatic substitution to introduce a suitable leaving group, such as a halide.

    Step 2: The halogenated benzothiophene undergoes a nucleophilic substitution reaction with 2-fluoropropylamine under basic conditions to form the intermediate [3-(1-benzothiophen-5-yl)-2-fluoropropyl]amine.

    Step 3: The intermediate is then methylated using a methylating agent like methyl iodide in the presence of a base to yield 3-(1-benzothiophen-5-yl)-2-fluoropropylamine.

    Step 4: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorinated propyl chain or the benzothiophene ring, potentially yielding partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom in the propyl chain can be substituted by nucleophiles under appropriate conditions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the benzothiophene ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: Utilized as a probe in biological studies to investigate the function of specific proteins or pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Employed in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with various biological targets such as enzymes or receptors, modulating their activity. The fluorinated propyl chain and benzothiophene moiety can enhance binding affinity and specificity for these targets.

Comparison with Similar Compounds

    3-(1-benzothiophen-5-yl)propylamine hydrochloride: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    3-(1-benzothiophen-5-yl)-2-chloropropylamine hydrochloride: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

Uniqueness: The presence of the fluorine atom in 3-(1-benzothiophen-5-yl)-2-fluoropropylamine hydrochloride can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic characteristics, making it a unique and valuable compound for various applications.

Properties

CAS No.

2751610-71-4

Molecular Formula

C12H15ClFNS

Molecular Weight

259.8

Purity

95

Origin of Product

United States

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